

An In-Depth Technical Guide to the Mechanism of Action of LAS195319

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Compound of Interest		
Compound Name:	LAS195319	
Cat. No.:	B15542463	Get Quote

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Introduction

LAS195319 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). Developed by Almirall S.A., this investigational compound is administered via inhalation for the targeted treatment of respiratory diseases with a significant inflammatory component, such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action centers on the modulation of the PI3K δ signaling pathway, a critical regulator of immune cell function. This guide provides a comprehensive overview of the preclinical data available for **LAS195319**, including its biochemical and cellular activity, pharmacokinetic profile, and the underlying signaling pathways it modulates.

Core Mechanism of Action: Inhibition of PI3K δ

LAS195319 exerts its therapeutic effect through the highly potent and selective inhibition of PI3K δ . The PI3K family of lipid kinases is divided into three classes, with Class I being pivotal in immune signaling. The Class I PI3Ks are further subdivided into four isoforms: α , β , γ , and δ . While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are predominantly found in leukocytes, making them attractive targets for inflammatory and autoimmune diseases.

PI3K δ plays a crucial role in the activation, differentiation, proliferation, and survival of various immune cells, including B cells, T cells, mast cells, and neutrophils. Upon activation by cell surface receptors, PI3K δ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to



generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt, which in turn modulates a cascade of cellular processes that drive the inflammatory response.

By inhibiting PI3Kδ, **LAS195319** effectively dampens this signaling cascade, leading to a reduction in the activation and function of key immune cells implicated in the pathophysiology of asthma and COPD. This targeted approach is designed to deliver anti-inflammatory effects directly to the lungs while minimizing systemic exposure and potential side effects.

Quantitative Data

The following tables summarize the available quantitative data for **LAS195319**, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of LAS195319

Target	Assay Type	IC50 (nM)	Selectivity vs. Pl3Kδ
ΡΙ3Κδ	Enzymatic	0.5	-
Cellular	2.7	-	
РІЗКβ	Enzymatic	>10	>20-fold
РІЗКу	Enzymatic	>10	>20-fold
ΡΙ3Κα	Not Reported	-	-

Note: Specific IC50 values for PI3K α have not been publicly disclosed, though high selectivity has been reported.

Table 2: Physicochemical and Pharmacokinetic Properties of LAS195319



Parameter	Value	Species	Administration Route	Dose
Molecular Weight (MW)	594 g/mol	-	-	-
Topological Polar Surface Area (TPSA)	169 Ų	-	-	-
Hydrogen Bond Donors	5	-	-	-
Lung AUC	15.5 μg⋅h/g	Rat	Intratracheal	0.05 mg/kg
Lung/Plasma Ratio	2925	Rat	Intratracheal	0.05 mg/kg

Experimental Protocols

Detailed experimental protocols for the characterization of **LAS195319** have not been fully disclosed in the public domain. However, based on standard methodologies in pharmacology and drug development, the following outlines the likely experimental approaches.

In Vitro Kinase Inhibition Assay (Enzymatic Assay)

The potency and selectivity of **LAS195319** against PI3K isoforms were likely determined using a biochemical kinase assay. A typical protocol would involve:

- Reagents and Materials: Recombinant human PI3K isoforms (α , β , γ , δ), lipid substrate (e.g., PIP2), ATP (often radiolabeled, e.g., [γ -33P]ATP), and the test compound (**LAS195319**) at various concentrations.
- Assay Procedure:
 - The kinase reaction is initiated by incubating the PI3K enzyme with the lipid substrate and a concentration gradient of LAS195319.
 - The reaction is started by the addition of ATP.



- After a defined incubation period at a controlled temperature, the reaction is stopped.
- The amount of phosphorylated product (PIP3) is quantified. If a radiolabeled ATP is used, this can be done through scintillation counting after separation of the product. Alternatively, non-radioactive methods using luminescence or fluorescence detection can be employed.
- Data Analysis: The concentration of LAS195319 that inhibits 50% of the kinase activity
 (IC50) is calculated by fitting the data to a dose-response curve.

Cellular Activity Assay

To determine the activity of **LAS195319** in a cellular context, a variety of assays could be employed, often using immune cells such as B cells, T cells, or neutrophils. A common method involves measuring the inhibition of a downstream signaling event, such as Akt phosphorylation.

- Cell Culture: A relevant immune cell line or primary cells are cultured under standard conditions.
- Stimulation and Treatment:
 - Cells are pre-incubated with varying concentrations of LAS195319.
 - The PI3Kδ pathway is then activated by adding a specific stimulus (e.g., B cell receptor activation for B cells, T cell receptor activation for T cells, or a chemokine for neutrophils).
- Endpoint Measurement:
 - After a short incubation period with the stimulus, the cells are lysed.
 - The level of phosphorylated Akt (pAkt) is measured using techniques such as Western blotting or a cell-based ELISA.
- Data Analysis: The IC50 value is determined by plotting the inhibition of pAkt against the concentration of LAS195319.

In Vivo Efficacy Models



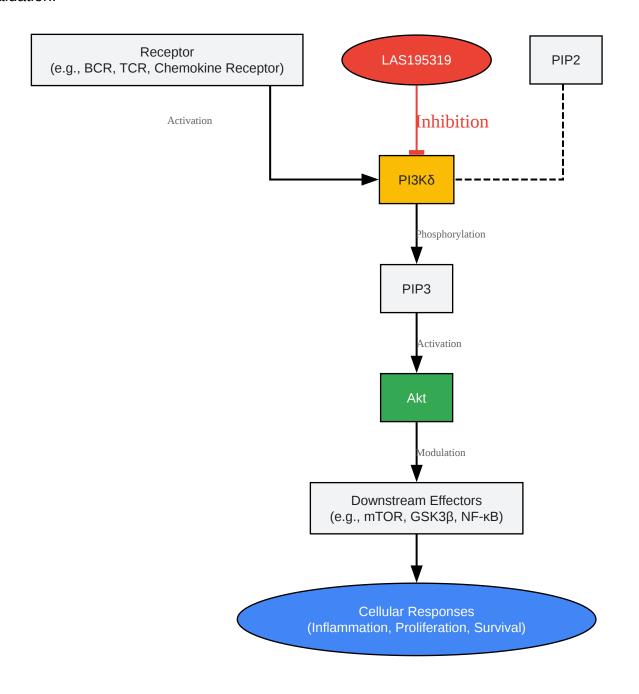
The efficacy of **LAS195319** in preclinical models of asthma and COPD was likely evaluated using well-established rodent models.

- Ovalbumin-Induced Asthma Model: This is a common model to study allergic airway inflammation.
 - Sensitization: Mice or rats are sensitized to the allergen ovalbumin (OVA) via intraperitoneal injections, typically with an adjuvant like aluminum hydroxide.
 - Challenge: Following sensitization, the animals are challenged with aerosolized OVA directly into the lungs to induce an asthmatic response.
 - Treatment: **LAS195319** would be administered via inhalation prior to the OVA challenge.
 - Endpoint Analysis: Key endpoints would include the analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell counts (eosinophils, neutrophils, lymphocytes), measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the lung, histological analysis of lung tissue for inflammation and mucus production, and assessment of airway hyperresponsiveness.
- Cigarette Smoke-Induced COPD Model: This model mimics the chronic inflammation and lung damage seen in human COPD.
 - Exposure: Rodents are exposed to cigarette smoke for a prolonged period (weeks to months) to induce a COPD-like phenotype.
 - Treatment: LAS195319 would be administered via inhalation during the cigarette smoke exposure period.
 - Endpoint Analysis: Endpoints would include inflammatory cell influx (particularly neutrophils and macrophages) in BALF, measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), and histological assessment of lung tissue for signs of emphysema and airway remodeling.

Signaling Pathways and Visualizations



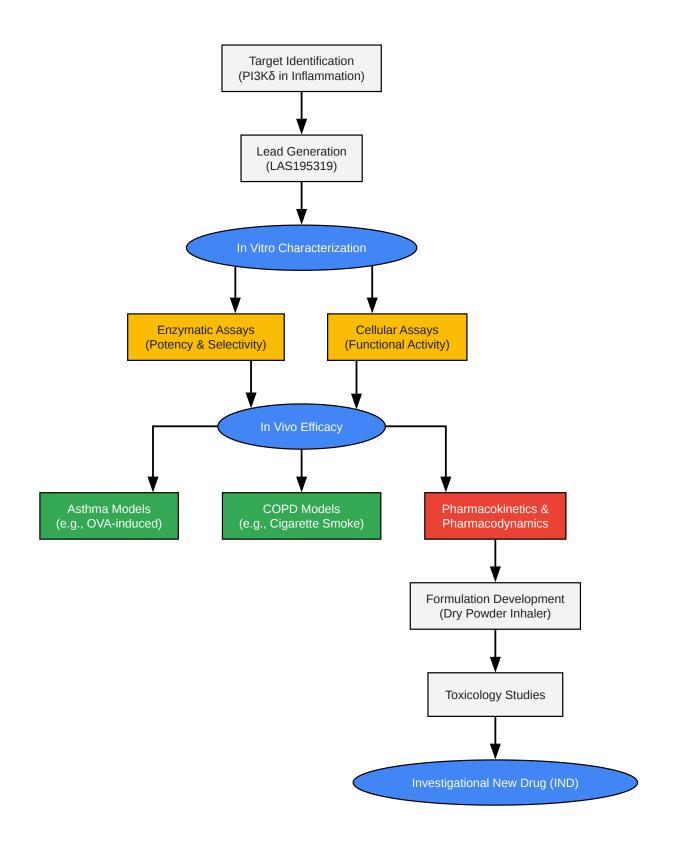
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway inhibited by **LAS195319** and a conceptual workflow for its preclinical evaluation.



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PI3K δ Signaling Pathway Inhibition by **LAS195319**.





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Conceptual Preclinical Evaluation Workflow for LAS195319.



Conclusion

LAS195319 is a promising inhaled therapeutic candidate that demonstrates high potency and selectivity for PI3K δ . Its mechanism of action, centered on the inhibition of a key inflammatory signaling pathway in leukocytes, offers a targeted approach for the treatment of respiratory diseases such as asthma and COPD. The preclinical data, although not fully comprehensive in the public domain, support its development as a locally acting anti-inflammatory agent with the potential for a favorable safety profile due to its inhaled route of administration and high lung retention. Further clinical investigation is required to fully elucidate its therapeutic potential in patient populations.

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